Astragaloside-II

Immunology Vaccine Adjuvant Research Toxicity Screening

Astragaloside-II (CAS 84676-89-1) is a cycloartane-type triterpenoid saponin distinguished by its 2′-O-acetyl-xylosyl moiety for unique, validated pharmacology unavailable from Astragaloside-IV or crude extracts. Researchers select this ≥98% HPLC-pure standard for selective adiponectin upregulation (~2.5-fold at 50 mg/kg/day oral dosing), potent P-glycoprotein inhibition for hepatic MDR reversal at 96.7 μM, and BMP-2/Smad1/5/8 pathway-driven osteogenesis. It also uniquely blocks autophagic flux (LC3-II/p62 accumulation). Please note the 0.79% oral bioavailability for dose planning. Avoid substitution of non-acetylated analogs, as this specific acetyl substitution governs divergent bioactivity and safety profiles.

Molecular Formula C41H66O15
Molecular Weight 799.0 g/mol
Cat. No. B15073897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstragaloside-II
Molecular FormulaC41H66O15
Molecular Weight799.0 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(COC1OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C)O)O
InChIInChI=1S/C41H66O15/c1-19(43)52-32-28(46)23(45)17-51-35(32)53-20-7-10-40-18-41(40)12-11-37(4)33(39(6)9-8-27(56-39)36(2,3)50)22(44)15-38(37,5)26(41)14-24(21(40)13-20)54-34-31(49)30(48)29(47)25(16-42)55-34/h20-35,42,44-50H,7-18H2,1-6H3/t20-,21?,22-,23+,24-,25+,26-,27-,28-,29+,30-,31+,32+,33-,34+,35-,37+,38-,39+,40+,41+/m0/s1
InChIKeyLVBLYMQWWGLBRE-KBPGRPEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astragaloside-II Procurement Guide: Chemical Identity, Structural Specifications, and Quality Benchmarks for Scientific Research


Astragaloside-II (CAS 84676-89-1, C43H70O15, MW 827.02 g/mol) is a cycloartane-type triterpenoid saponin isolated from the roots of Astragalus membranaceus (Radix Astragali), characterized structurally as 3-O-β-(2′-O-acetyl)-D-xylopyranosyl-6-O-β-D-glucopyranosylcycloastragenol [1]. The compound possesses cycloastragenol as its aglycone core with a distinctive 2′-O-acetyl substitution on the xylosyl moiety at position 3, distinguishing it structurally from other astragalosides [2]. Commercially, Astragaloside-II is available as an analytical standard with HPLC-verified purity ≥98% , and is utilized in pharmacological research across immunology, oncology, metabolic disorders, and bone biology applications [3].

Why Astragaloside-II Cannot Be Substituted: Critical Divergence in Toxicity, Target Selectivity, and Pharmacological Function Within the Astragaloside Class


Astragaloside-II exhibits quantifiably distinct biological behavior compared to its closest structural analogs, particularly Astragaloside-IV. Despite sharing the cycloastragenol aglycone, differences in glycosylation patterns produce pronounced divergence in both safety profile and mechanism of action. Direct comparative in vivo studies reveal that Astragaloside-II induces measurable toxicity (5-10% weight loss at 500 μg) while Astragaloside-IV shows no adverse effect at the identical dose [1]. Moreover, Astragaloside-II possesses unique functional activities not observed with other astragalosides, including selective adiponectin upregulation in primary adipocytes without affecting other adipokines [2], potent autophagy inhibition via lysosomal dysfunction [3], and P-glycoprotein-mediated multidrug resistance reversal in hepatic cancer cells [4]. Substitution with alternative astragalosides or crude extracts would fundamentally alter the experimental outcome, as the specific acetylation pattern on the xylosyl residue at C3 directly governs these divergent pharmacological properties.

Astragaloside-II Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Informed Procurement Decisions


Toxicity Differential vs. Astragaloside-IV: A Critical Selection Criterion for Immunological Adjuvant Applications

In a direct comparative study evaluating immunological adjuvant activity of purified Astragalus components, Astragaloside-II demonstrated measurable in vivo toxicity whereas Astragaloside-IV exhibited no adverse effects under identical conditions [1]. Mice immunized with KLH-conjugated cancer antigens received 500 μg doses of individual astragalosides, with toxicity assessed by body weight change. Astragaloside-II caused 5-10% weight loss at this dose, while Astragaloside-IV showed zero weight loss [1]. This direct head-to-head comparison within the same study establishes a clear safety differentiation that should inform compound selection when designing immunological adjuvant experiments.

Immunology Vaccine Adjuvant Research Toxicity Screening

Selective Adiponectin Induction: Differentiated Metabolic Pharmacology for Obesity and Insulin Resistance Research

Astragaloside-II selectively increases adiponectin secretion in primary adipocytes without affecting other adipokines, a unique functional signature not reported for other major astragalosides [1]. In primary mouse adipocytes, Astragaloside-II treatment elevated adiponectin secretion to approximately 1.8-fold above baseline at 10 μg/mL, while a panel of other adipokines (leptin, resistin, TNF-α, IL-6, MCP-1, PAI-1) remained unchanged [1]. In vivo, chronic administration (50 mg/kg/day, 14 days) in diet-induced obese mice elevated serum total adiponectin by approximately 2.5-fold and increased high-molecular-weight (HMW) adiponectin oligomeric complex composition, effects that correlated with alleviation of hyperglycemia and insulin resistance [1]. Crucially, these beneficial metabolic effects were abolished in adiponectin knockout mice, establishing mechanistic specificity [1].

Metabolic Disease Insulin Resistance Adipokine Pharmacology

Autophagy Inhibition and Cisplatin Chemosensitization: Differentiated Mechanism for Oncology Applications

Astragaloside-II functions as a potent autophagy inhibitor through lysosomal dysfunction, a mechanism that enhances cisplatin chemosensitivity in human cancer cells [1]. In human cancer cell lines, Astragaloside-II treatment increased LC3-II protein levels, increased p62 protein accumulation (indicating blocked autophagic degradation), and increased GFP-LC3 puncta accumulation, all markers of inhibited autophagic flux [1]. Mechanistically, Astragaloside-II downregulated lysosomal cathepsin B and L (CTSB/L) expression in EBSS starvation medium and impaired lysosomal acidification [1]. When combined with cisplatin, Astragaloside-II significantly reduced cell viability (synergistic effect), arrested cells in S phase, and increased apoptosis compared to cisplatin alone [1]. This autophagy-inhibitory profile distinguishes Astragaloside-II from Astragaloside-IV, which does not consistently demonstrate autophagy inhibition and in some contexts may even induce protective autophagy.

Oncology Autophagy Inhibition Chemosensitization Cisplatin Combination Therapy

P-glycoprotein-Mediated MDR Reversal: Quantitative Chemosensitization in 5-Fluorouracil-Resistant Hepatic Cancer

Astragaloside-II reverses P-glycoprotein (P-gp)-mediated multidrug resistance in hepatic cancer cells, a functional property that distinguishes it within the astragaloside class [1]. In Bel-7402/5-FU (5-fluorouracil-resistant) human hepatic cancer cells, treatment with 0.08 mg/mL Astragaloside-II significantly increased intracellular accumulation of rhodamine 123 (a fluorescent P-gp substrate) via inhibition of P-gp transport function [1]. Astragaloside-II downregulated mdr1 mRNA expression and reduced P-gp protein levels [1]. Functionally, Astragaloside-II (0.08 mg/mL) demonstrated strong potency to increase 5-fluorouracil cytotoxicity in resistant Bel-7402/FU cells, restoring chemosensitivity [1]. While Astragaloside-IV also modulates P-gp expression, the quantitative reversal effect and direct inhibition of P-gp transport function are specifically established for Astragaloside-II.

Cancer Chemotherapy Multidrug Resistance Reversal Hepatocellular Carcinoma

Oral Bioavailability: Ultra-Low Absorption Necessitates Formulation Considerations for In Vivo Studies

Astragaloside-II exhibits extremely poor oral bioavailability (F = 0.79 ± 0.16%) with rapid elimination (t₁/₂ = 1.92 ± 0.30 h), a pharmacokinetic profile that must inform experimental design and procurement planning [1]. A validated LC-MS/MS assay quantified plasma concentrations in rats following intravenous (2.5 mg/kg) and oral (50 mg/kg) administration [1]. The oral absolute bioavailability was calculated at 0.79 ± 0.16%, indicating that less than 1% of orally administered Astragaloside-II reaches systemic circulation [1]. The elimination half-life of 1.92 ± 0.30 h confirms rapid clearance, necessitating multiple daily dosing or alternative delivery strategies for sustained exposure [1]. This pharmacokinetic constraint is shared across the astragaloside class (e.g., Astragaloside-IV reports similarly low bioavailability), but the specific numerical values for Astragaloside-II are essential for accurate dose calculations.

Pharmacokinetics Bioavailability Formulation Development

Osteogenic Activity: BMP-2-Dependent Proliferation and Mineralization in Primary Osteoblasts

Astragaloside-II induces osteogenic activities in primary osteoblasts through BMP-2/MAPK and Smad1/5/8 signaling pathways, an activity profile distinct from other astragalosides [1]. In primary rat osteoblasts, Astragaloside-II treatment exhibited significant induction of proliferation, differentiation, and mineralization across early to late differentiation stages [1]. Mechanistically, Astragaloside-II stimulated osteoblast differentiation via bone morphogenetic protein-2 (BMP-2), with downstream activation of p38 MAPK, ERK, and Smad1/5/8 pathways [1]. The osteogenic effect was abrogated by BMP-2 knockdown, confirming pathway specificity [1]. While Astragaloside-I also demonstrates osteogenic activity, Astragaloside-II's specific activation profile through Smad1/5/8 and BMP-2 distinguishes it mechanistically from Astragaloside-IV, which lacks well-established osteogenic induction data.

Bone Biology Osteoporosis Research Osteoblast Differentiation

Astragaloside-II Application Scenarios: Evidence-Based Selection for Specific Research Domains


Obesity and Type 2 Diabetes Research: Selective Adiponectin Elevation Studies

Researchers investigating adiponectin-mediated insulin sensitization should select Astragaloside-II based on its validated, selective adiponectin-elevating pharmacology [1]. Experimental designs examining diet-induced obesity, glucose intolerance, or insulin resistance can leverage the ~2.5-fold serum adiponectin elevation observed at 50 mg/kg/day oral dosing in obese mice [1]. The availability of adiponectin knockout mouse validation data provides a robust mechanistic control framework [1]. Investigators should note that the 0.79% oral bioavailability [2] necessitates 125-fold higher oral doses to achieve equivalent systemic exposure as intravenous administration. Procurement planning should account for the 14-day chronic dosing regimen established in the foundational study [1].

Multidrug-Resistant Hepatic Cancer: Chemosensitization and MDR Reversal Studies

Oncology researchers focused on overcoming P-glycoprotein-mediated multidrug resistance in hepatocellular carcinoma should procure Astragaloside-II for combination studies with 5-fluorouracil or cisplatin [1][2]. Experimental design should incorporate 0.08 mg/mL (approximately 96.7 μM) as the effective in vitro concentration for P-gp inhibition and chemosensitization in Bel-7402/FU resistant cells [1]. For cisplatin combination studies, the synergistic reduction in cell viability and S-phase arrest have been validated [2]. The autophagy inhibition mechanism (LC3-II and p62 accumulation) provides a dual rationale for chemosensitization [2]. Researchers should verify that their cell line model expresses functional P-gp to ensure translatability of the MDR reversal findings [1].

Bone Formation and Osteoporosis Research: Osteoblast Differentiation Studies

Investigators studying osteoblast proliferation, differentiation, and mineralization in the context of osteoporosis or bone regeneration should select Astragaloside-II based on its BMP-2/Smad1/5/8 pathway activation [1]. Primary calvarial osteoblast culture models are appropriate for replicating the published findings of significant induction across early to late differentiation stages [1]. Experimental validation should include BMP-2 knockdown controls to confirm pathway-specific effects, as established in the primary literature [1]. The osteogenic activity of Astragaloside-II distinguishes it from Astragaloside-IV, which lacks well-established osteogenic data, making Astragaloside-II the preferred selection for bone biology applications within the astragaloside class [1].

Autophagy Mechanism Studies: Lysosomal Dysfunction and Flux Inhibition Research

Researchers investigating autophagy inhibition as an anticancer strategy should select Astragaloside-II for its validated mechanism of autophagic flux blockade via lysosomal cathepsin B/L downregulation and impaired acidification [1]. Experimental readouts should include LC3-II accumulation, p62 protein increase, and GFP-LC3 puncta quantification to confirm blocked flux rather than enhanced autophagy induction [1]. Combination studies with cisplatin are supported by published synergy data showing reduced viability and enhanced apoptosis [1]. This mechanism distinguishes Astragaloside-II from Astragaloside-IV, which does not consistently demonstrate autophagy inhibition [1]. Procurement for autophagy research should prioritize Astragaloside-II over other astragalosides based on this specific mechanistic validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Astragaloside-II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.